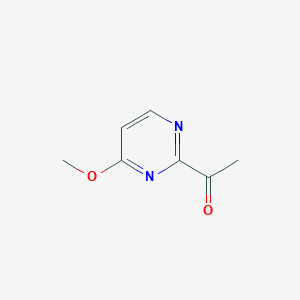

1-(4-Methoxypyrimidin-2-yl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methoxypyrimidin-2-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-5(10)7-8-4-3-6(9-7)11-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKOXITHQVTZTSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC=CC(=N1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 4 Methoxypyrimidin 2 Yl Ethanone and Its Analogues

Established Synthetic Routes to the 1-(4-Methoxypyrimidin-2-yl)ethanone Core

Traditional synthetic strategies for pyrimidine-ethanone derivatives primarily focus on two aspects: the construction of the foundational pyrimidine (B1678525) ring and the subsequent or integrated introduction of the acetyl moiety.

Pyrimidine Ring Construction Strategies

The most widely employed method for constructing the pyrimidine ring is the Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine. slideshare.netslideshare.net This acid- or base-catalyzed reaction is a versatile and long-standing method for creating a wide array of substituted pyrimidines. slideshare.net In the context of synthesizing 1-(4-methoxypyrimidin-2-yl)ethanone, a suitable 1,3-dicarbonyl precursor would be reacted with an appropriate amidine to furnish the core pyrimidine structure.

Another classical approach involves the reaction of β-keto esters with amidines, which also yields substituted pyrimidones. bu.edu.eg The general principle of these condensation reactions is the formation of a six-membered ring through the reaction of a three-carbon component (the 1,3-dicarbonyl system) with a nitrogen-carbon-nitrogen fragment (the amidine). bu.edu.eg

| Precursor 1 | Precursor 2 | Conditions | Product |

| 1,3-Dicarbonyl Compound | Amidine | Acid or Base Catalysis | Substituted Pyrimidine |

| β-Keto Ester | Amidine | Acid or Base Catalysis | Substituted Pyrimidinone |

This table illustrates the general precursors for the Pinner-type pyrimidine synthesis.

Acetyl Group Introduction Methods

The introduction of an acetyl group at the 2-position of the pyrimidine ring can be achieved through several strategies. One approach involves the use of a precursor that already contains the acetyl group, which is then incorporated into the pyrimidine ring during its formation. For instance, a 1,3-dicarbonyl compound bearing an acetyl group at the appropriate position can be used in a condensation reaction.

Direct C-H acylation of a pre-formed pyrimidine ring is a more modern approach. For example, a photoredox-catalyzed C-H acylation has been demonstrated for pyridinium derivatives, and this methodology can be extended to pyrimidines. acs.org In this method, the use of an N-methoxypyridinium salt preferentially directs the acylation to the C2 position. acs.org

Another indirect method for introducing an acetyl group involves the conversion of a 2-cyanopyrimidine derivative. The cyano group at the 2-position can be transformed into a ketone through reactions with organometallic reagents such as Grignard reagents. clockss.org This two-step process involves the synthesis of the 2-cyanopyrimidine followed by its conversion to the desired 2-acetylpyrimidine. clockss.orgresearchgate.net

| Method | Description | Key Features |

| Precursor Incorporation | The acetyl group is part of one of the starting materials for the pyrimidine ring synthesis. | Direct incorporation of the functional group. |

| Direct C-H Acylation | Photoredox-catalyzed reaction to directly introduce an acetyl group onto the pyrimidine ring. acs.org | Late-stage functionalization potential. |

| Conversion from Cyano Group | Synthesis of a 2-cyanopyrimidine followed by reaction with an organometallic reagent to form the ketone. clockss.org | A two-step approach for functional group transformation. |

This table summarizes the primary methods for introducing an acetyl group at the 2-position of a pyrimidine ring.

Novel Approaches in Pyrimidine-Ethanone Synthesis

Recent advancements in organic synthesis have led to the development of novel and more efficient methods for the construction of pyrimidine-ethanone scaffolds. These methods often employ transition-metal catalysis, innovative cyclization and annulation strategies, and multicomponent reactions to achieve higher yields, greater functional group tolerance, and increased molecular complexity.

Transition Metal-Catalyzed Coupling Reactions for Pyrimidine Scaffolds

Transition metals such as palladium, rhodium, and copper have been extensively used to catalyze the synthesis of pyrimidines. Palladium-catalyzed cross-coupling reactions, for instance, are powerful tools for forming carbon-carbon bonds. nih.govsemanticscholar.org The Suzuki and Hiyama couplings have been successfully employed for the arylation of pyrimidines, demonstrating the utility of palladium catalysis in modifying the pyrimidine core. nih.govsemanticscholar.orgresearchgate.net Palladium has also been used for the ortho-acylation of 2-aryl pyridine derivatives, a strategy that could potentially be adapted for pyrimidines. nih.gov

Rhodium catalysis has been utilized in the synthesis of 2-aroylpyrimidines through a denitrogenative reaction of 1-tosyl-1,2,3-triazoles with isoxazoles. nih.gov This method proceeds through a cascade of intramolecular reactions to yield the desired products. nih.gov Copper-catalyzed reactions have also been developed for pyrimidine synthesis, including three-component annulations to form 2-aminopyrimidines and the synthesis of pyrimidines from propargyl alcohols and amidines. rsc.orgresearchgate.net

| Catalyst | Reaction Type | Substrates | Product |

| Palladium | Cross-Coupling (e.g., Suzuki, Hiyama) | Pyrimidinyl halides/tosylates and boronic acids/organosilanes | Aryl- or alkenyl-substituted pyrimidines |

| Rhodium | Denitrogenative Annulation | 1-Tosyl-1,2,3-triazoles and isoxazoles | 2-Aroylpyrimidines |

| Copper | Three-Component Annulation | Ketoxime acetates, aldehydes, and cyanamides | 2-Aminopyrimidines |

This table provides examples of transition metal-catalyzed reactions for the synthesis of pyrimidine derivatives.

Cyclization and Annulation Strategies for Heterocyclic Systems

Innovative cyclization and annulation reactions provide efficient pathways to complex heterocyclic systems, including pyrimidines. Intramolecular cyclization of appropriately substituted precursors is a powerful strategy. For instance, acid-catalyzed intramolecular aldol-like condensations of alkylpyridines bearing ketone electrophiles have been reported, a concept that can be extended to pyrimidine systems. nih.gov

Cascade reactions, where multiple bond-forming events occur in a single pot, offer a highly efficient route to complex molecules. An example is the synthesis of indoles and benzofurans via an acetylene-activated SNAr/intramolecular cyclization cascade, which highlights the potential of such strategies for constructing fused heterocyclic systems. rsc.org Similarly, the synthesis of fused pyrimidine derivatives can be achieved through inter- and intramolecular cyclization of activated aminopyrimidinones. researchgate.net

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, are highly atom-economical and efficient. The Biginelli reaction is a classic example of an MCR used for the synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester, and urea. name-reaction.comwikipedia.orgjk-sci.comorganic-chemistry.orgscispace.com This reaction can be catalyzed by various Brønsted or Lewis acids. wikipedia.org

More contemporary MCRs often utilize transition-metal catalysts to achieve novel transformations. For example, an iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols has been developed. organic-chemistry.org Additionally, a copper-catalyzed three-component formal [3 + 1 + 2] annulation of ketoxime acetates, aldehydes, and cyanamides provides a route to highly substituted 2-aminopyrimidines. rsc.org These MCRs offer a rapid and diversity-oriented approach to a wide range of pyrimidine analogues.

| Reaction Name/Type | Reactants | Catalyst | Product |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea | Acid (Brønsted or Lewis) | Dihydropyrimidinone |

| Iridium-Catalyzed MCR | Amidine, Alcohols | Iridium complex | Substituted Pyrimidine |

| Copper-Catalyzed Annulation | Ketoxime acetate, Aldehyde, Cyanamide | Copper complex | 2-Aminopyrimidine (B69317) |

This table showcases examples of multicomponent reactions for the synthesis of pyrimidine derivatives.

Regioselective Functionalization Techniques

One plausible approach involves the use of a pre-functionalized pyrimidine, such as 2-chloro-4-methoxypyrimidine, as a starting material. The chlorine atom at the C2 position serves as a leaving group, allowing for the introduction of the acetyl moiety through various cross-coupling reactions. For instance, a Stille coupling or a Negishi coupling with an appropriate acetylating agent, such as a tributyl(1-ethoxyvinyl)tin or an acetylzinc reagent, respectively, followed by hydrolysis, could yield the desired product.

Another potential strategy is the direct C-H functionalization of 4-methoxypyrimidine. This modern synthetic approach avoids the need for pre-functionalization, thus reducing the number of synthetic steps. Metal-catalyzed C-H activation, particularly using palladium or rhodium catalysts, has been employed for the acylation of various heterocycles. A directed metalation approach, where the methoxy (B1213986) group at the C4 position directs the metal catalyst to the adjacent C5 or the distant C2 position, could be explored. However, achieving high regioselectivity for the C2 position over the more sterically accessible C5 or the electronically different C6 positions would be a key challenge.

Furthermore, the synthesis of pyrimidine N-oxides offers an alternative route for regioselective functionalization. Activation of the pyrimidine ring through N-oxidation can facilitate nucleophilic attack at the C2 and C6 positions. The Boekelheide rearrangement of pyrimidine N-oxides, for example, can introduce functional groups at positions adjacent to the nitrogen atom. fu-berlin.de While typically used to introduce acetoxymethyl groups, modifications of this reaction could potentially be adapted for the introduction of an acetyl group.

A hypothetical regioselective synthesis of 1-(4-Methoxypyrimidin-2-yl)ethanone is outlined below:

| Step | Reaction | Reagents and Conditions | Potential Outcome |

| 1 | Nucleophilic Acyl Substitution | 2-Chloro-4-methoxypyrimidine, Acetylating agent (e.g., organotin or organozinc reagent), Palladium catalyst, Solvent (e.g., Toluene or THF), Heat. | Formation of the C-C bond at the C2 position. |

| 2 | Work-up and Purification | Aqueous work-up, Extraction with an organic solvent, Column chromatography. | Isolation of 1-(4-Methoxypyrimidin-2-yl)ethanone. |

This proposed pathway leverages established methodologies for the functionalization of pyrimidine rings, offering a viable, albeit unconfirmed, route to the target compound.

Green Chemistry and Sustainable Synthetic Protocols for Pyrimidine Derivatives

Traditional methods for synthesizing pyrimidine derivatives often rely on harsh reagents, toxic solvents, and multi-step procedures, leading to significant environmental concerns and economic drawbacks. rasayanjournal.co.in In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrimidines to address these issues. rasayanjournal.co.in These sustainable protocols aim to improve efficiency, reduce waste, and utilize more environmentally benign conditions. rasayanjournal.co.in

Multicomponent Reactions (MCRs) represent a cornerstone of green pyrimidine synthesis. nih.gov MCRs allow for the construction of complex molecules in a single step from three or more starting materials, thereby reducing the number of synthetic operations, solvent usage, and waste generation. rasayanjournal.co.innih.gov For instance, a novel iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols has been reported, proceeding through a sequence of condensation and dehydrogenation steps. nih.gov This method is highly regioselective and provides access to unsymmetrically substituted pyrimidines. nih.gov

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry for the rapid and efficient synthesis of pyrimidine derivatives. nih.govsemanticscholar.orgasianpubs.org Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and purities in shorter reaction times compared to conventional heating methods. nih.gov This technique has been successfully employed in the synthesis of various biologically active pyrimidine analogues. semanticscholar.orgasianpubs.orgresearchgate.net

Solvent-free or "solvent-less" reaction conditions offer another significant green advantage by eliminating the use of volatile and often toxic organic solvents. acs.orgresearchgate.netacs.orgresearchgate.net These reactions are typically carried out by grinding the reactants together, sometimes with a catalytic amount of a solid support or catalyst. acs.org A metal- and solvent-free synthesis of substituted pyrimidines has been developed using an NH4I-promoted three-component tandem reaction of ketones, NH4OAc, and N,N-dimethylformamide dimethyl acetal. acs.org This method is notable for its use of simple and readily available starting materials and its scalability. acs.org

The use of sustainable catalysts is another key aspect of green pyrimidine synthesis. These catalysts can be heterogeneous, allowing for easy separation and recycling, or can be derived from renewable resources. Modified ZnO nanoparticles have been used as a highly efficient and recyclable catalyst for the one-pot multicomponent synthesis of pyrimidine derivatives under solvent-free ball milling conditions. acs.org

Below is a table summarizing various green and sustainable synthetic protocols for pyrimidine derivatives:

| Green Chemistry Approach | Key Features | Examples of Applications |

| Multicomponent Reactions | One-pot synthesis, high atom economy, reduced waste. | Iridium-catalyzed synthesis from amidines and alcohols. nih.gov |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, enhanced purity. | Synthesis of thiazolopyrimidine and tetrahydropyrimidine derivatives. nih.govsemanticscholar.org |

| Solvent-Free Synthesis | Elimination of toxic solvents, simplified work-up. | NH4I-promoted three-component reaction; acs.org Mechanochemical synthesis using ball milling. acs.org |

| Sustainable Catalysts | Recyclability, use of non-toxic metals, improved efficiency. | Modified ZnO nanoparticles; acs.org Ferric chloride in multicomponent reactions. |

| Use of Greener Solvents | Replacement of hazardous solvents with water, ionic liquids, or bio-solvents. | Synthesis of pyrimidine derivatives in water. eurekaselect.com |

| Ultrasonic Synthesis | Enhanced reaction rates and yields through acoustic cavitation. | Rapid and efficient synthesis of fused heterocyclic pyrimidines. eurekaselect.com |

The adoption of these green and sustainable methodologies in the synthesis of pyrimidine derivatives not only minimizes the environmental footprint of chemical manufacturing but also often leads to more efficient and cost-effective processes.

Chemical Transformations and Reactivity Studies of 1 4 Methoxypyrimidin 2 Yl Ethanone

Electrophilic and Nucleophilic Substitution Reactions on the Pyrimidine (B1678525) Ring

The pyrimidine ring in 1-(4-methoxypyrimidin-2-yl)ethanone is a key site for chemical modification. The presence of nitrogen atoms within the aromatic ring generally deactivates it towards electrophilic attack compared to benzene. However, the activating effect of the methoxy (B1213986) group can influence the regioselectivity of such reactions.

Detailed studies on the electrophilic and nucleophilic substitution reactions of 1-(4-methoxypyrimidin-2-yl)ethanone are not extensively documented in publicly available literature. However, drawing parallels from the reactivity of similar pyrimidine derivatives, it can be inferred that the compound would likely undergo substitution at specific positions. For instance, in related pyrimidine systems, nucleophilic substitution is a more common pathway, often involving the displacement of leaving groups at the 2, 4, or 6 positions. The methoxy group at the 4-position could potentially be a target for nucleophilic displacement under harsh reaction conditions.

Reactivity of the Ethanone (B97240) Moiety

The ethanone group attached to the pyrimidine ring offers a versatile handle for a variety of chemical transformations, including reactions at the carbonyl carbon and the adjacent alpha-carbon.

Carbonyl Reactivity: Condensation, Addition, and Cycloaddition Reactions

The carbonyl group of the ethanone moiety is a prime site for nucleophilic attack, leading to a range of condensation and addition products. While specific examples for 1-(4-methoxypyrimidin-2-yl)ethanone are scarce, the general reactivity of acetyl groups on heterocyclic rings suggests that it can participate in various reactions.

Condensation Reactions: These reactions involve the reaction of the carbonyl group with a nucleophile, typically an amine or a compound with an active methylene (B1212753) group, followed by the elimination of a water molecule. For instance, condensation with hydroxylamine (B1172632) would be expected to form the corresponding oxime, while reaction with hydrazines could yield hydrazones. These reactions are fundamental in the synthesis of more complex heterocyclic systems.

Addition Reactions: The carbonyl carbon can be attacked by various nucleophiles, such as Grignard reagents or organolithium compounds, to form tertiary alcohols. The stereochemical outcome of such additions can sometimes be influenced by the adjacent heterocyclic ring.

Cycloaddition Reactions: While less common for simple ketones, the ethanone moiety could potentially participate in cycloaddition reactions under specific conditions, particularly if activated by appropriate reagents. For example, [2+2] cycloadditions with ketenes or photochemical cycloadditions could lead to the formation of four-membered rings. However, no specific studies on such reactions for 1-(4-methoxypyrimidin-2-yl)ethanone have been reported.

Alpha-Carbon Functionalization and Enolate Chemistry

The protons on the methyl group adjacent to the carbonyl (the alpha-protons) are acidic and can be removed by a suitable base to form an enolate. This enolate is a powerful nucleophile and can react with a variety of electrophiles, allowing for the functionalization of the alpha-carbon.

The formation of an enolate from 1-(4-methoxypyrimidin-2-yl)ethanone would open up a plethora of synthetic possibilities. For example, reaction of the enolate with alkyl halides would lead to the introduction of an alkyl group at the alpha-position. Aldol (B89426) reactions with aldehydes or ketones would result in the formation of β-hydroxy ketones, which can be further dehydrated to α,β-unsaturated ketones.

Oxidative and Reductive Transformations of the Compound

The oxidation and reduction of 1-(4-methoxypyrimidin-2-yl)ethanone can target either the pyrimidine ring or the ethanone side chain, depending on the reagents and reaction conditions employed.

Oxidation: Strong oxidizing agents would likely oxidize the ethanone side chain to a carboxylic acid, yielding 4-methoxypyrimidine-2-carboxylic acid. Oxidation of the pyrimidine ring itself is also a possibility, potentially leading to the formation of N-oxides or ring-opened products, although this would likely require specific reagents.

Reduction: The carbonyl group of the ethanone moiety can be readily reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. This transformation would yield 1-(4-methoxypyrimidin-2-yl)ethanol. More vigorous reduction conditions could potentially lead to the reduction of the pyrimidine ring.

Heterocyclic Ring Opening and Rearrangement Pathways

Under certain conditions, the pyrimidine ring of 1-(4-methoxypyrimidin-2-yl)ethanone can undergo ring-opening or rearrangement reactions. These transformations are often initiated by nucleophilic attack on the ring, leading to the cleavage of one or more bonds. While specific pathways for this compound are not well-documented, related pyrimidine systems are known to undergo such reactions. For example, treatment with strong nucleophiles can sometimes lead to the formation of open-chain intermediates that can then recyclize to form different heterocyclic systems. Rearrangements, such as the Dimroth rearrangement, are also known to occur in pyrimidine chemistry, involving the transposition of ring atoms.

Derivatization Strategies and Analog Synthesis Based on the 1 4 Methoxypyrimidin 2 Yl Ethanone Scaffold

Functionalization of the Pyrimidine (B1678525) Ring for Analogue Generation

The pyrimidine ring within the 1-(4-methoxypyrimidin-2-yl)ethanone structure is amenable to various functionalization reactions, enabling the synthesis of a wide range of analogs. The electron-deficient nature of the pyrimidine ring, further influenced by the methoxy (B1213986) and acetyl groups, dictates the regioselectivity of these transformations.

One of the primary strategies for functionalizing the pyrimidine ring is through nucleophilic aromatic substitution (SNAr) . The methoxy group at the C4 position is a potential leaving group that can be displaced by a variety of nucleophiles. This allows for the introduction of different substituents at this position, thereby modulating the electronic and steric properties of the molecule. For instance, reaction with various amines can yield 4-amino-substituted pyrimidine derivatives, while treatment with thiols can introduce thioether functionalities.

Another key approach is cross-coupling reactions . The pyrimidine ring can be halogenated at specific positions, typically at C5, to introduce a handle for subsequent palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Sonogashira couplings. This strategy enables the introduction of aryl, heteroaryl, or alkynyl groups, significantly expanding the chemical space accessible from the parent scaffold.

Furthermore, direct C-H functionalization represents a more atom-economical approach to modifying the pyrimidine ring. While challenging, recent advances in catalysis have made it possible to directly introduce new bonds at the C5 or C6 positions of the pyrimidine ring, avoiding the need for pre-functionalization.

| Reaction Type | Position | Reagents/Conditions | Resulting Functional Group |

| Nucleophilic Aromatic Substitution | C4 | Amines, Thiols, Alcohols | Amino, Thioether, Alkoxy |

| Halogenation | C5 | NBS, NCS | Bromo, Chloro |

| Suzuki Coupling | C5 | Arylboronic acids, Pd catalyst, Base | Aryl |

| Sonogashira Coupling | C5 | Terminal alkynes, Pd/Cu catalysts | Alkynyl |

| Direct C-H Arylation | C5/C6 | Aryl halides, Pd catalyst | Aryl |

Modifications at the Ethanone (B97240) Side Chain

The ethanone side chain of 1-(4-methoxypyrimidin-2-yl)ethanone offers a rich site for chemical manipulation, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures.

The carbonyl group is a key reactive center. It can undergo reduction to a secondary alcohol using reducing agents such as sodium borohydride (B1222165), leading to the formation of 1-(4-methoxypyrimidin-2-yl)ethanol. This alcohol can be further functionalized, for example, through esterification or etherification.

The α-methyl group is acidic and can be deprotonated with a suitable base to form an enolate. This enolate can then participate in a variety of reactions. For instance, alkylation with alkyl halides introduces alkyl groups at the α-position. Aldol (B89426) condensation with various aldehydes can extend the side chain and introduce new stereocenters. The enolate can also react with electrophilic halogenating agents to yield α-halo ketones, which are versatile intermediates for further substitutions.

Another important transformation is the Mannich reaction , where the ketone, a secondary amine, and formaldehyde (B43269) react to form a β-amino ketone. This introduces an amino functionality, which can be crucial for biological activity.

| Reaction Type | Target | Reagents/Conditions | Resulting Structure |

| Reduction | Carbonyl | NaBH4, LiAlH4 | Secondary Alcohol |

| Alkylation | α-Carbon | LDA, Alkyl halide | α-Alkylated Ketone |

| Aldol Condensation | α-Carbon | Aldehyde, Base/Acid | α,β-Unsaturated Ketone or β-Hydroxy Ketone |

| Halogenation | α-Carbon | NBS, Br2 | α-Halo Ketone |

| Mannich Reaction | α-Carbon | Formaldehyde, Secondary Amine | β-Amino Ketone |

Incorporation into Fused Heterocyclic Systems

The bifunctional nature of 1-(4-methoxypyrimidin-2-yl)ethanone, possessing both a reactive ketone and a modifiable pyrimidine ring, makes it an excellent precursor for the synthesis of fused heterocyclic systems. These systems are of significant interest due to their prevalence in biologically active molecules and functional materials.

One common strategy involves the reaction of the ethanone side chain with a binucleophilic reagent. For example, condensation of the ketone with hydrazine (B178648) or its derivatives can lead to the formation of a fused pyrazole (B372694) ring , resulting in a pyrazolo[1,5-a]pyrimidine (B1248293) scaffold. Similarly, reaction with hydroxylamine (B1172632) can yield a fused isoxazole (B147169) system.

Another approach utilizes the α-halo ketone derivative. Reaction of the α-bromo ketone with a thioamide or thiourea (B124793) can lead to the construction of a fused thiazole (B1198619) ring , forming a thiazolo[3,2-a]pyrimidine system.

Furthermore, intramolecular cyclization reactions can be designed. For instance, if a suitable functional group is introduced at the C5 position of the pyrimidine ring, it can react with the ethanone side chain to form a new ring. An example would be the introduction of an amino group at C5, which could potentially cyclize with the ketone to form a fused dihydropyridine (B1217469) ring. The synthesis of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives from related precursors suggests the feasibility of forming such fused systems. google.com

| Fused Ring | Reagents/Strategy | Resulting Scaffold |

| Pyrazole | Hydrazine derivatives | Pyrazolo[1,5-a]pyrimidine |

| Isoxazole | Hydroxylamine | Isoxazolo[2,3-a]pyrimidine |

| Thiazole | Thioamides, Thioureas | Thiazolo[3,2-a]pyrimidine |

| Pyridine | Intramolecular cyclization | Pyrido[1,2-a]pyrimidine |

Synthesis of Chiral Analogues and Stereoselective Transformations

The development of stereoselective methods for the synthesis of chiral analogs of 1-(4-methoxypyrimidin-2-yl)ethanone is a critical aspect of modern drug discovery and development. The introduction of chirality can have a profound impact on the biological activity and pharmacokinetic properties of a molecule.

A primary approach to introduce a stereocenter is through the asymmetric reduction of the ketone functionality. This can be achieved using chiral reducing agents, such as those derived from boranes (e.g., Corey-Bakshi-Shibata catalyst), or through enzymatic reductions. These methods can provide access to either the (R)- or (S)-enantiomer of the corresponding alcohol with high enantiomeric excess.

Another strategy involves the stereoselective alkylation of the enolate derived from the ethanone side chain. By using a chiral auxiliary or a chiral phase-transfer catalyst, it is possible to control the stereochemical outcome of the alkylation reaction, leading to the formation of α-substituted ketones with a defined stereocenter.

Furthermore, asymmetric aldol reactions can be employed to create two new stereocenters simultaneously. The use of chiral catalysts or substrates can control both the relative and absolute stereochemistry of the resulting β-hydroxy ketone.

While specific examples for 1-(4-methoxypyrimidin-2-yl)ethanone are not extensively documented in the literature, the principles of asymmetric synthesis are well-established and can be readily applied to this scaffold. The choice of method will depend on the desired stereochemical outcome and the compatibility with the pyrimidine ring.

| Transformation | Method | Chiral Source | Stereochemical Outcome |

| Asymmetric Reduction | Ketone reduction | Chiral borane (B79455) reagents, Enzymes | Enantiomerically enriched alcohol |

| Asymmetric Alkylation | α-Alkylation | Chiral auxiliaries, Chiral catalysts | Enantiomerically enriched α-alkyl ketone |

| Asymmetric Aldol Reaction | Aldol condensation | Chiral catalysts, Chiral aldehydes | Diastereomerically and enantiomerically enriched β-hydroxy ketone |

Advanced Spectroscopic Characterization and Elucidation of 1 4 Methoxypyrimidin 2 Yl Ethanone and Its Analogues

Vibrational Spectroscopy Applications (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides invaluable information about the functional groups and vibrational modes within a molecule. nih.gov For pyrimidine (B1678525) derivatives, these methods are crucial for identifying characteristic ring vibrations and the influence of substituents.

In the FT-IR spectrum of a pyrimidine derivative, characteristic bands for C-H, C=N, C=C, and C-O stretching and bending vibrations are expected. For instance, aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. nih.gov The C=O stretching vibration of the acetyl group in an acetylpyrimidine is a strong, prominent band, typically observed around 1697 cm⁻¹. mdpi.com The pyrimidine ring itself exhibits a series of characteristic stretching vibrations between 1600 and 1400 cm⁻¹. nih.govias.ac.in Specifically, two pairs of bands are often assigned to ring stretching modes, analogous to the e2g and e1u modes in benzene. ias.ac.in For example, in 6-chloro-2,4-dimethoxypyrimidine, these have been identified at 1400 and 1480 cm⁻¹, and 1567 and 1580 cm⁻¹. ias.ac.in The methoxy (B1213986) group introduces characteristic C-O stretching vibrations, typically found in the 1300-1000 cm⁻¹ region.

FT-Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The combination of FT-IR and FT-Raman data allows for a more complete assignment of the vibrational modes of the molecule. nih.gov Theoretical calculations, often using density functional theory (DFT) methods, are frequently employed to support the experimental assignments by predicting vibrational frequencies. nih.govscirp.org

Table 1: Characteristic Vibrational Frequencies for Pyrimidine Derivatives

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

| Aromatic C-H Stretch | 3100–3000 | nih.gov |

| C=O Stretch (Acetyl) | ~1697 | mdpi.com |

| Pyrimidine Ring Stretch | 1600–1400 | nih.govias.ac.in |

| C-N Stretch | 1386–1266 | nih.gov |

| C-O Stretch (Methoxy) | 1300–1000 | N/A |

| NH₂ Stretch (in amino-pyrimidines) | 3500–3000 | scirp.org |

This table provides generalized ranges and specific values may vary based on the full molecular structure.

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing insights into its conjugated systems and the effects of substituents on the electronic structure. Pyrimidine and its derivatives exhibit characteristic π-π* and n-π* transitions. ias.ac.in

The spectrum of pyrimidine itself shows a low-energy n-π* transition around 3.85 eV and more intense π-π* transitions at higher energies. rsc.org The introduction of substituents like a methoxy group (an electron-donating group) and an acetyl group (an electron-withdrawing group) on the pyrimidine ring is expected to cause shifts in the absorption maxima (λ_max) and changes in molar absorptivity (ε).

For instance, studies on substituted pyrimidines have shown that the position and intensity of these bands are sensitive to the nature and position of the substituents. ias.ac.in The electronic spectra of 2,4,6-trichloropyrimidine (B138864) and 6-chloro-2,4-dimethoxypyrimidine have been analyzed to classify their n-π* and π-π* transitions. ias.ac.in The effect of halogenation on the UV-Vis spectra of pyrimidine derivatives has also been systematically studied, revealing that the impact of the halogen atom increases with photon energy. rsc.org

Solvent polarity can also influence the position of absorption bands. For π-π* transitions, a shift to longer wavelengths (red shift) is often observed with increasing solvent polarity, while n-π* transitions typically exhibit a shift to shorter wavelengths (blue shift).

Table 2: Typical Electronic Transitions in Pyrimidine Derivatives

| Transition Type | Typical Energy Range (eV) | Description | Reference |

| n-π | ~3.7–4.6 | Transition of a non-bonding electron to an anti-bonding π orbital. | rsc.orgrsc.org |

| π-π | > 4.6 | Transition of a bonding π electron to an anti-bonding π orbital. | ias.ac.inrsc.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution.

¹H NMR: The ¹H NMR spectrum of 1-(4-methoxypyrimidin-2-yl)ethanone would show distinct signals for each type of proton. The methyl protons of the acetyl group would appear as a sharp singlet, likely in the range of δ 2.5-2.7 ppm. rsc.org The methoxy group protons would also be a singlet, typically around δ 3.8-4.0 ppm. The protons on the pyrimidine ring will appear in the aromatic region (typically δ 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns determined by their positions relative to the nitrogen atoms and the substituents. For a 2,4-disubstituted pyrimidine, two doublets would be expected for the ring protons.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework. The carbonyl carbon of the acetyl group is highly deshielded and would appear at a characteristic chemical shift, typically in the range of δ 195-205 ppm. mdpi.com The methyl carbon of the acetyl group would be found at a much higher field, around δ 25-30 ppm. The methoxy carbon would resonate around δ 55-60 ppm. rsc.org The pyrimidine ring carbons would have distinct signals in the region of δ 110-170 ppm, with their exact shifts influenced by the attached substituents and the ring nitrogen atoms.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are essential for unambiguous assignments. wikipedia.org COSY establishes correlations between coupled protons, helping to identify adjacent protons on the pyrimidine ring. wikipedia.org HSQC correlates proton signals with their directly attached carbon atoms, confirming the C-H connectivities. wikipedia.org HMBC (Heteronuclear Multiple Bond Correlation) can reveal longer-range couplings (2-3 bonds), which is crucial for connecting the acetyl and methoxy groups to the correct positions on the pyrimidine ring.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 1-(4-Methoxypyrimidin-2-yl)ethanone

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Acetyl -CH₃ | ~2.6 | ~26 |

| Methoxy -OCH₃ | ~3.9 | ~55 |

| Carbonyl C=O | N/A | ~200 |

| Pyrimidine H-5 | ~7.0–7.5 | ~110–120 |

| Pyrimidine H-6 | ~8.5–9.0 | ~155–165 |

| Pyrimidine C-2 | N/A | ~160–170 |

| Pyrimidine C-4 | N/A | ~165–175 |

These are approximate values and can vary based on the solvent and experimental conditions.

Mass Spectrometry Techniques (GC-MS, LC-MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation. mdpi.com Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful hyphenated techniques that separate components of a mixture before mass analysis. mdpi.com

For 1-(4-methoxypyrimidin-2-yl)ethanone, the molecular ion peak (M⁺·) in the mass spectrum would correspond to its molecular weight (152.15 g/mol ). nih.gov The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. libretexts.org

Common fragmentation pathways for ketones involve alpha-cleavage, which is the breaking of the bond adjacent to the carbonyl group. miamioh.edu For 1-(4-methoxypyrimidin-2-yl)ethanone, this could lead to the loss of a methyl radical (·CH₃, mass 15) to form an acylium ion, or the loss of an acetyl radical (·COCH₃, mass 43). The relative abundance of these fragment ions provides clues about the structure. Aromatic ketones often show a strong peak for the acylium ion formed by losing the R group from the R-C=O moiety. miamioh.edu Another potential fragmentation is the McLafferty rearrangement if a gamma-hydrogen is available, though this is not applicable to the parent compound itself. miamioh.edu

LC-MS, particularly with electrospray ionization (ESI), is well-suited for analyzing polar and thermally labile compounds like many pyrimidine derivatives. mdpi.com In positive ion mode ESI, the protonated molecule [M+H]⁺ would be observed at m/z 153. Tandem mass spectrometry (MS/MS) on this precursor ion can provide further structural information through collision-induced dissociation (CID), generating a characteristic fragmentation pattern. nih.gov

Table 4: Expected Key Mass Fragments for 1-(4-Methoxypyrimidin-2-yl)ethanone

| Fragment Ion | m/z | Proposed Structure/Loss | Reference |

| [M]⁺· | 152 | Molecular Ion | nih.gov |

| [M-CH₃]⁺ | 137 | Loss of a methyl radical | miamioh.edu |

| [M-COCH₃]⁺ | 109 | Loss of an acetyl radical | miamioh.edu |

| [C₄H₃N₂O]⁺ | 95 | Fragmentation of the pyrimidine ring | N/A |

X-ray Crystallography for Solid-State Structural Confirmation

For pyrimidine and its derivatives, X-ray crystallography has been used to determine their molecular and crystallographic structures, including space group and unit cell dimensions. researchgate.netmdpi.com For example, the crystal structure of pyrimidine itself has been determined, revealing a planar ring system. nih.gov The analysis of crystal structures of substituted pyrimidines provides insights into intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. researchgate.net

If a suitable single crystal of 1-(4-methoxypyrimidin-2-yl)ethanone could be grown, X-ray crystallography would confirm the planarity of the pyrimidine ring, the orientation of the methoxy and acetyl substituents relative to the ring, and provide precise measurements of all bond lengths and angles. This data serves as the ultimate benchmark for validating the structures proposed by spectroscopic methods and computational modeling.

Theoretical and Computational Investigations of 1 4 Methoxypyrimidin 2 Yl Ethanone

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. researchgate.net It is employed to determine various molecular properties by calculating the electron density of a molecule.

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms in a molecule. Geometry optimization calculations would identify the lowest energy structure of 1-(4-Methoxypyrimidin-2-yl)ethanone. This involves calculating forces on each atom and adjusting their positions until a minimum energy conformation is found.

For this molecule, key parameters to be determined would include the bond lengths, bond angles, and dihedral angles, particularly concerning the orientation of the acetyl group and the methoxy (B1213986) group relative to the pyrimidine (B1678525) ring. The planarity of the pyrimidine ring and the rotational barriers of the substituents would be of significant interest.

Frontier Molecular Orbital (FMO) theory is fundamental to describing chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions.

HOMO (Highest Occupied Molecular Orbital): Represents the ability of a molecule to donate an electron. The energy of the HOMO is related to the ionization potential. For 1-(4-Methoxypyrimidin-2-yl)ethanone, the HOMO would likely be distributed over the electron-rich pyrimidine ring and the oxygen atoms.

LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability of a molecule to accept an electron. The energy of the LUMO is related to the electron affinity. The LUMO would likely be centered on the electron-deficient parts of the molecule, such as the carbonyl carbon of the ethanone (B97240) group.

The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is a critical parameter that indicates the molecule's chemical stability and reactivity. researchgate.net A large gap suggests high stability and low reactivity, while a small gap suggests the molecule is more prone to chemical reactions. researchgate.net

Table 1: Conceptual Frontier Molecular Orbital Properties

| Property | Description | Theoretical Importance for 1-(4-Methoxypyrimidin-2-yl)ethanone |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the molecule's capacity to act as an electron donor in reactions. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's capacity to act as an electron acceptor. |

| HOMO-LUMO Gap | Energy difference between LUMO and HOMO. | Correlates with chemical reactivity, kinetic stability, and the energy of electronic transitions. |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. researchgate.net It examines charge transfer, hyperconjugation, and delocalization effects by transforming the complex molecular orbitals into localized Lewis-like structures (bonds and lone pairs). researchgate.netresearchgate.net

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. researchgate.netmdpi.com The MEP is plotted onto the molecule's electron density surface, using a color scale to denote different potential values.

Red Regions: Indicate negative electrostatic potential, corresponding to areas rich in electrons. These are sites prone to electrophilic attack. For this molecule, such regions would be expected around the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the methoxy and carbonyl groups. researchgate.net

Blue Regions: Indicate positive electrostatic potential, corresponding to electron-poor areas. These are sites for nucleophilic attack. Positive regions would likely be found around the hydrogen atoms. researchgate.net

Green/Yellow Regions: Indicate neutral or intermediate potential.

The MEP map provides a powerful, intuitive guide to intermolecular interactions and the reactive behavior of the molecule. researchgate.netmdpi.com

Non-covalent interactions (NCIs), such as hydrogen bonds and van der Waals forces, are crucial for determining the supramolecular structure and crystal packing of a compound. nih.govmdpi.com NCI analysis is a computational method that visualizes these weak interactions in real space.

The analysis identifies regions of space where non-covalent interactions occur and characterizes their strength. For 1-(4-Methoxypyrimidin-2-yl)ethanone in a condensed phase, NCI analysis would map potential intermolecular hydrogen bonds (e.g., involving the carbonyl oxygen or ring nitrogens) and other weaker interactions that dictate how the molecules arrange themselves in a solid state. mdpi.comrsc.org

Spectroscopic Property Prediction and Correlation with Experimental Data

DFT methods can predict spectroscopic properties with a high degree of accuracy, which can then be compared with experimental data to validate the computational model.

Computational IR Spectroscopy: The calculation of vibrational frequencies (Infrared and Raman) is a standard output of geometry optimization. The predicted IR spectrum shows the characteristic vibrational modes of the molecule. For 1-(4-Methoxypyrimidin-2-yl)ethanone, this would help assign key peaks, such as the C=O stretch of the ketone, C-O stretches of the methoxy group, and various vibrations of the pyrimidine ring.

Computational NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated and are highly sensitive to the electronic environment of each nucleus. Comparing calculated NMR shifts with experimental data is an excellent way to confirm the molecular structure.

Computational UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can predict the electronic transitions that give rise to UV-Vis absorption. researchgate.net This would provide information on the wavelengths of maximum absorption (λ_max) and the nature of the electronic excitations (e.g., n→π* or π→π* transitions) within the molecule.

Non-Linear Optical (NLO) Properties Theoretical Evaluation

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics, including optical data processing and storage. rsc.orgresearchgate.net Pyrimidine derivatives are a promising class of NLO materials due to the π-deficient nature of the pyrimidine ring, which can be incorporated into push-pull molecular architectures to enhance NLO responses. rsc.orgrsc.org

The theoretical evaluation of NLO properties is typically carried out using quantum chemical calculations, often employing DFT methods. researchgate.net The key parameters that characterize the NLO response of a molecule are the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). nih.gov

Linear Polarizability (α): Describes the linear response of the molecule to an external electric field.

First-Order Hyperpolarizability (β): Quantifies the second-order NLO response, which is responsible for phenomena like second-harmonic generation (SHG).

Computational studies on pyrimidine derivatives have shown that the substitution pattern on the pyrimidine ring significantly influences the NLO properties. researchgate.net For instance, the introduction of electron-donating and electron-accepting groups can lead to a substantial increase in the hyperpolarizability. researchgate.net

While specific theoretical NLO data for 1-(4-Methoxypyrimidin-2-yl)ethanone is not available, the table below presents representative calculated values for a related pyrimidine derivative, N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS), to illustrate the order of magnitude of these properties. rsc.org

| Property | Calculated Value (esu) |

| Dipole Moment (μ) | 5.0 - 7.0 D |

| Mean Polarizability (<α>) | 2.5 - 3.5 x 10-23 |

| First-Order Hyperpolarizability (βtot) | 1.0 - 5.0 x 10-30 |

Note: The values in this table are for the related compound PMMS and are intended for illustrative purposes only. rsc.org The actual NLO properties of 1-(4-Methoxypyrimidin-2-yl)ethanone would require specific computational analysis.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of a molecular system, providing insights into its conformational landscape and dynamic properties. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can explore the potential energy surface of a molecule and identify its stable conformers and the energy barriers between them. nih.gov

For a molecule like 1-(4-Methoxypyrimidin-2-yl)ethanone, MD simulations can be employed to understand the rotational flexibility around the single bond connecting the ethanone group to the pyrimidine ring. This analysis would reveal the preferred orientations of the acetyl group relative to the heterocyclic ring and the energetic favorability of different conformations.

The simulation would typically involve the following steps:

System Setup: A model of the 1-(4-Methoxypyrimidin-2-yl)ethanone molecule is placed in a simulation box, often with a solvent to mimic solution conditions.

Energy Minimization: The initial geometry of the molecule is optimized to remove any steric clashes or unfavorable interactions.

Equilibration: The system is gradually heated to the desired temperature and equilibrated under constant temperature and pressure to reach a stable state.

Production Run: The simulation is run for a significant period (nanoseconds to microseconds) to collect data on the atomic trajectories.

Analysis of the MD trajectory can provide information on various structural parameters, such as dihedral angles, bond lengths, and bond angles, as a function of time. This data can be used to construct a Ramachandran-like plot for the key dihedral angle, illustrating the populated conformational states. Furthermore, the potential of mean force (PMF) along this dihedral coordinate can be calculated to quantify the relative free energies of the different conformers.

While no specific MD simulation studies on the conformational landscape of 1-(4-Methoxypyrimidin-2-yl)ethanone have been reported in the reviewed literature, this computational approach remains a crucial method for elucidating the dynamic behavior and conformational preferences of this and other flexible molecules.

Exploration of in Vitro Biological Activities and Mechanisms Pre Clinical/theoretical

In Vitro Antimicrobial Screening and Structure-Activity Relationships (SAR)

The antimicrobial potential of pyrimidine (B1678525) derivatives, a class to which 1-(4-Methoxypyrimidin-2-yl)ethanone belongs, has been a subject of significant research interest. Studies on related compounds have demonstrated that the pyrimidine scaffold is a viable backbone for the development of novel antimicrobial agents. For instance, certain 5-(3-substituted-thiophene)-pyrimidine derivatives have shown notable inhibitory effects against bacterial strains like E. coli and S. aureus. researchgate.net

The antimicrobial efficacy of such compounds is often linked to their specific structural features. For example, the introduction of different substituents on the pyrimidine ring can significantly modulate their activity. Structure-activity relationship (SAR) studies on auranofin analogues, which contain a different core structure but are also being investigated for antimicrobial properties, revealed that both the thiol and phosphine (B1218219) ligands play a crucial role in their activity against both Gram-positive and Gram-negative bacteria. nih.gov Specifically, trimethylphosphine (B1194731) and triethylphosphine (B1216732) ligands were found to confer the highest activities. nih.gov This highlights the importance of systematic structural modifications in optimizing antimicrobial potency.

In the context of antifungal activity, pyrimidine derivatives have also shown promise. A study on methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate demonstrated improved activity against fungal cultures compared to its dihydropyrimidine (B8664642) precursor. mdpi.com This enhancement in antifungal potency was attributed to the increased aromaticity of the pyrimidine ring, a feature that has been previously correlated with antimicrobial effects. mdpi.com

While direct in vitro antimicrobial data for 1-(4-Methoxypyrimidin-2-yl)ethanone is not extensively detailed in the provided search results, the findings for structurally related pyrimidine derivatives suggest that it could possess antimicrobial properties. The methoxy (B1213986) group at the 4-position and the acetyl group at the 2-position of the pyrimidine ring are key structural motifs that would be expected to influence its biological activity. Further screening against a panel of clinically relevant bacterial and fungal strains would be necessary to fully elucidate its antimicrobial spectrum and potency.

Enzyme Inhibition Studies (In Vitro or Molecular Docking)

Pyrimidine derivatives have been widely investigated as inhibitors of various enzymes with therapeutic relevance. The core pyrimidine structure serves as a versatile scaffold for designing potent and selective enzyme inhibitors.

One area of significant interest is the inhibition of kinases. For example, a series of thieno[3,2-d]pyrimidine (B1254671) derivatives were evaluated as inhibitors of PI3 kinase p110alpha, a key enzyme in cancer signaling pathways. nih.gov This work led to the discovery of GDC-0941, a potent and selective inhibitor that has advanced to clinical trials. nih.gov

Another important class of enzymes targeted by pyrimidine derivatives is carbonic anhydrases (CAs). In a study involving imidazole-based 1,2,3-triazoles with a pyrimidine-like core, several compounds exhibited potent inhibitory activity against carbonic anhydrase II (CA II). scielo.br Notably, compounds 5a and 5f from this study showed significantly lower IC50 values (0.032 ± 0.003 µM and 0.025 ± 0.001 µM, respectively) than the standard inhibitor acetazolamide, indicating their high potency. scielo.br

Furthermore, pyrimidine derivatives have been explored as inhibitors of β-glucuronidase, an enzyme implicated in various diseases. A study on 2-aminopyrimidine (B69317) derivatives identified several compounds with significant inhibitory activity. mdpi.com Compound 24 in this series was particularly potent, with an IC50 value of 2.8 ± 0.10 µM, which is substantially lower than that of the standard inhibitor D-saccharic acid 1,4-lactone (IC50 = 45.75 ± 2.16 µM). mdpi.com

The potential of 1-(4-Methoxypyrimidin-2-yl)ethanone as an enzyme inhibitor can be inferred from these studies on related compounds. The specific substituents on the pyrimidine ring, namely the 4-methoxy and 2-acetyl groups, would play a crucial role in determining its binding affinity and selectivity for different enzyme targets. Molecular docking studies could provide valuable insights into its potential interactions with the active sites of various enzymes.

Theoretical Ligand-Protein Interaction Analysis (Molecular Docking)

Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule to a target protein. This technique provides valuable insights into the potential interactions that govern the biological activity of a compound. For pyrimidine derivatives, molecular docking studies have been instrumental in understanding their mechanism of action at the molecular level.

In the context of carbonic anhydrase II (CA II) inhibition, molecular docking analysis of imidazole-based 1,2,3-triazoles revealed that the most potent inhibitors, compounds 5a and 5f, exhibited excellent binding scores of -8.0 and -8.4 kcal/mol, respectively. scielo.br These scores were superior to that of the reference compound acetazolamide. scielo.br The docking poses showed that these compounds interact with key amino acid residues in the active site of CA II, such as LEU237, PHE229, and HIS A:2, through various non-covalent interactions like pi-sigma and π-π stacking. scielo.br

Similarly, molecular docking studies on 2-aminopyrimidine derivatives as β-glucuronidase inhibitors helped to elucidate their binding modes. mdpi.com The predicted interactions between the inhibitors and the enzyme's active site residues provided a rationale for their observed inhibitory potencies.

Modulatory Effects on Defined Cellular Pathways (In Vitro Studies)

For instance, the thieno[3,2-d]pyrimidine derivative GDC-0941 is a potent inhibitor of the PI3K/Akt signaling pathway, which is frequently deregulated in cancer. nih.gov By inhibiting PI3K, GDC-0941 can block downstream signaling events that promote cell growth, proliferation, and survival. This demonstrates that the pyrimidine scaffold can be effectively utilized to target key nodes in cellular signaling networks.

Furthermore, the antimicrobial activity of some compounds is linked to their ability to disrupt essential cellular processes. For example, the naphthoquinone derivative 5,8-dihydroxy-1,4-naphthoquinone (B181067) has been shown to cause DNA leakage and damage, as well as disrupt the respiratory chain in Candida albicans. nih.gov It also reduces the respiratory activity in various bacteria, including S. aureus and S. epidermidis. nih.gov These findings suggest that antimicrobial compounds can exert their effects by interfering with fundamental cellular pathways.

Given that 1-(4-Methoxypyrimidin-2-yl)ethanone contains a pyrimidine core, it is plausible that it could modulate certain cellular pathways. However, without specific experimental data, its effects remain speculative. In vitro studies using various cell lines and reporter assays would be necessary to investigate its potential impact on pathways such as cell cycle regulation, apoptosis, inflammation, and metabolic signaling.

Investigation of Biochemical Mechanisms of Action (In Vitro)

Understanding the biochemical mechanism of action of a compound is crucial for its development as a therapeutic agent. For pyrimidine derivatives, a variety of mechanisms have been elucidated through in vitro studies.

In the case of enzyme inhibitors, kinetic studies can reveal the mode of inhibition. For example, kinetic analysis of montelukast, a compound with a different core structure but also studied for its enzyme inhibitory properties, revealed a competitive mode of inhibition against α-glucosidase and urease enzymes. nih.gov This indicates that the compound competes with the substrate for binding to the active site of the enzyme.

The antimicrobial mechanisms of some compounds involve the disruption of cellular integrity. The naphthoquinone derivative 5,8-dihydroxy-1,4-naphthoquinone has been shown to cause membrane damage and disrupt membrane integrity in S. aureus, S. epidermidis, and C. albicans. nih.gov This is supported by evidence of DNA leakage and physiological damage to the cell membrane observed through scanning electron microscopy. nih.gov

For 1-(4-Methoxypyrimidin-2-yl)ethanone, in vitro biochemical assays would be essential to determine its mechanism of action. If it exhibits enzyme inhibitory activity, kinetic studies could determine whether it acts as a competitive, non-competitive, or uncompetitive inhibitor. If it displays antimicrobial properties, assays to assess membrane permeability, DNA integrity, and respiratory chain function could shed light on its mechanism of killing. Such studies would provide a detailed understanding of how this compound interacts with biological systems at the molecular and cellular levels.

1 4 Methoxypyrimidin 2 Yl Ethanone As a Synthetic Building Block in Complex Molecule Synthesis

Precursor in the Synthesis of Pharmaceutically Relevant Scaffolds

The pyrimidine (B1678525) core is a ubiquitous feature in numerous biologically active compounds, and 1-(4-methoxypyrimidin-2-yl)ethanone provides a strategic entry point for the elaboration of this key heterocycle into pharmaceutically relevant scaffolds. The acetyl group can participate in a variety of condensation and cyclization reactions, leading to the formation of fused heterocyclic systems and other complex structures with therapeutic potential.

A significant application of this building block is in the synthesis of various kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is implicated in many diseases, including cancer. ed.ac.ukscienceopen.com The pyrimidine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors, and derivatives of 1-(4-methoxypyrimidin-2-yl)ethanone can be elaborated into potent and selective inhibitors of various kinases, such as Anaplastic Lymphoma Kinase (ALK). nih.govnih.gov For instance, the acetyl group can be transformed into a more complex side chain that can interact with other regions of the kinase active site, leading to enhanced potency and selectivity.

Another important class of pharmaceutically relevant scaffolds derived from this precursor are pyrazolopyrimidines. These fused heterocyclic systems are known to exhibit a broad range of biological activities and are considered privileged structures in medicinal chemistry. The synthesis of pyrazolopyrimidines often involves the reaction of a pyrimidine precursor with a hydrazine (B178648) derivative, where the acetyl group of 1-(4-methoxypyrimidin-2-yl)ethanone can serve as a key reactive handle for the cyclization step. nanobioletters.comgoogle.com

Furthermore, the acetyl group of 1-(4-methoxypyrimidin-2-yl)ethanone can readily undergo condensation reactions, such as the Claisen-Schmidt condensation, to form chalcones. journaljabb.comnih.govchemrevlett.com Chalcones, characterized by an α,β-unsaturated carbonyl system, are precursors to flavonoids and exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. mdpi.comfrontiersin.org The pyrimidine ring in these chalcone derivatives can significantly influence their biological profile.

| Scaffold Class | Synthetic Strategy | Potential Therapeutic Application |

|---|---|---|

| Kinase Inhibitors | Modification of the acetyl group and elaboration of the pyrimidine core. | Oncology, Inflammatory Diseases |

| Pyrazolopyrimidines | Cyclocondensation with hydrazine derivatives. | CNS Disorders, Infectious Diseases |

| Chalcones | Claisen-Schmidt condensation with aromatic aldehydes. | Anti-inflammatory, Antimicrobial, Anticancer |

Role in the Construction of Advanced Heterocyclic Systems

Beyond its use in the direct synthesis of pharmaceutically relevant scaffolds, 1-(4-methoxypyrimidin-2-yl)ethanone is a valuable tool for the construction of more complex and advanced heterocyclic systems. The reactivity of both the acetyl group and the pyrimidine ring allows for a stepwise or one-pot synthesis of polycyclic and fused heterocyclic structures.

The methoxy (B1213986) group on the pyrimidine ring can be a site for nucleophilic substitution, allowing for the introduction of various functional groups and the subsequent annulation of additional rings. This, combined with the reactivity of the acetyl group, opens up a vast chemical space for the synthesis of novel heterocyclic frameworks. These advanced heterocyclic systems are of great interest in drug discovery and materials science due to their unique three-dimensional structures and electronic properties.

For example, the pyrimidine ring can be a part of a larger, more complex system, such as pyrrolopyrimidines or other multi-ring structures. mdpi.com The synthesis of these systems often involves a sequence of reactions where 1-(4-methoxypyrimidin-2-yl)ethanone or its derivatives are key intermediates. The ability to precisely control the reaction conditions allows for the selective formation of different heterocyclic isomers, each with potentially distinct biological activities or material properties.

| Advanced Heterocyclic System | Key Reaction Type | Significance |

|---|---|---|

| Fused Pyrimidines (e.g., Pyrrolopyrimidines) | Cyclization and Annulation Reactions | Novel scaffolds for drug discovery with unique 3D structures. |

| Poly-substituted Pyrimidines | Nucleophilic Aromatic Substitution | Fine-tuning of electronic and steric properties for specific applications. |

Applications in Material Science Precursor Synthesis

While the primary application of 1-(4-methoxypyrimidin-2-yl)ethanone is in the synthesis of biologically active molecules, its structural features also make it a potential precursor for materials with interesting optical and electronic properties. The nitrogen atoms in the pyrimidine ring can act as ligands for metal ions, making this compound and its derivatives suitable for the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials have applications in gas storage, catalysis, and sensing.

Furthermore, the extended π-system of the pyrimidine ring, especially when incorporated into larger conjugated systems, can lead to materials with interesting photophysical properties. For example, derivatives of 1-(4-methoxypyrimidin-2-yl)ethanone could be used to synthesize organic dyes or fluorescent probes. The ability to tune the electronic properties of the molecule by modifying the substituents on the pyrimidine ring allows for the rational design of materials with specific absorption and emission characteristics. While this area of application is less explored compared to its role in medicinal chemistry, the potential for 1-(4-methoxypyrimidin-2-yl)ethanone as a building block in material science is significant.

Future Research Directions and Emerging Areas for 1 4 Methoxypyrimidin 2 Yl Ethanone Chemistry

Development of Asymmetric Synthetic Routes for Stereoselective Analogues

The introduction of chirality into drug molecules is a cornerstone of modern medicinal chemistry, as different enantiomers of a compound can exhibit vastly different pharmacological and toxicological profiles. The development of asymmetric synthetic routes to produce stereoselective analogues of pyrimidine-based compounds is a critical area of future research.

Research has demonstrated the feasibility of stereoselective and regioselective ring-opening reactions in pyrimidine (B1678525) derivatives using optically active amino acid amides, where the degree of stereoselectivity is highly dependent on the nucleophile used. nih.gov Future work in this area could adapt such methodologies to create chiral centers in derivatives of 1-(4-methoxypyrimidin-2-yl)ethanone. Furthermore, metal-free, stereoselective ring-expansion of monocyclopropanated heterocycles, including pyrroles, presents a scalable method to generate highly functionalized six-membered heterocycles like tetrahydropyridines. acs.org This strategy could be explored for the synthesis of novel chiral pyrimidine analogues.

The ultimate goal is to establish robust and scalable synthetic protocols that provide access to enantiomerically pure pyrimidine derivatives. This will enable the systematic investigation of stereochemistry on biological activity, paving the way for the development of more potent and selective therapeutic agents.

Advanced Catalyst Design for Efficient Transformations

Catalysis is at the heart of modern organic synthesis, offering pathways to new molecules and more efficient manufacturing processes. For the chemistry of 1-(4-methoxypyrimidin-2-yl)ethanone, the design of advanced catalysts is paramount for achieving efficient and selective transformations.

Recent advancements have seen the use of various catalysts for pyrimidine synthesis, including organocatalysts like L-proline, heterogeneous metal catalysts, ionic liquids, and nanocatalysts. acs.org For instance, iridium-pincer complexes have been shown to be highly efficient in the multicomponent synthesis of pyrimidines from alcohols and amidines. acs.orgbohrium.com The development of catalysts for specific C-C bond formations, such as Suzuki-Miyaura cross-coupling reactions, is also crucial for the derivatization of the pyrimidine core. nih.gov Water-soluble palladium-imidate complexes have demonstrated high efficiency in the arylation of nucleosides in aqueous media, a technology that could be adapted for modifying the 1-(4-methoxypyrimidin-2-yl)ethanone scaffold. nih.gov

Future research will likely focus on creating catalysts that are not only highly active and selective but also reusable and environmentally benign. The exploration of biocatalysis, using enzymes to perform specific chemical transformations, also represents a promising avenue for the synthesis of complex pyrimidine derivatives under mild conditions.

Integrated Computational-Experimental Approaches for Rational Design

The synergy between computational modeling and experimental synthesis has become a powerful engine for drug discovery. nih.gov Integrated computational-experimental approaches are set to revolutionize the rational design of novel analogues derived from 1-(4-methoxypyrimidin-2-yl)ethanone.

Computational techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis, molecular docking, and molecular dynamics simulations are increasingly being used to design and predict the activity of new pyrimidine-based inhibitors for various biological targets, including focal adhesion kinase (FAK). rsc.org These methods allow for the in-silico screening of virtual libraries of compounds, saving significant time and resources by prioritizing the synthesis of molecules with the highest predicted activity and best pharmacokinetic profiles. nih.govrsc.org Density Functional Theory (DFT) calculations are also employed to understand the structural and electronic properties of pyrimidine derivatives, providing insights that can guide the design of new molecules with desired characteristics. jchemrev.comjchemrev.com

By combining computational predictions with targeted experimental synthesis and biological evaluation, researchers can accelerate the discovery of new lead compounds. This iterative cycle of design, synthesis, and testing is a key strategy for developing the next generation of pyrimidine-based therapeutics.

Exploration of Novel Bioactive Analogues based on Mechanistic Insights

A deep understanding of reaction mechanisms and biological modes of action is fundamental to the discovery of novel bioactive compounds. nih.gov For 1-(4-methoxypyrimidin-2-yl)ethanone, future research will leverage mechanistic insights to explore new classes of bioactive analogues.

For example, understanding the mechanism of action of pyrimidine-based anti-inflammatory agents, which often involves the inhibition of cyclooxygenase (COX) enzymes, can guide the design of new derivatives with improved potency and selectivity. nih.gov Similarly, mechanistic studies of how pyrimidine derivatives inhibit protein kinases, such as PIM-1, can inform the synthesis of new anticancer agents. rsc.org The de novo synthesis pathway of pyrimidines in cells is another area where mechanistic understanding can be exploited for therapeutic intervention. nih.govmicrobenotes.com

By elucidating the key structural features and chemical properties required for biological activity, researchers can rationally design new analogues of 1-(4-methoxypyrimidin-2-yl)ethanone that are tailored to interact with specific biological targets. This approach moves beyond random screening towards a more targeted and efficient drug discovery process.

Sustainable Synthesis and Process Intensification Strategies

The principles of green chemistry and process intensification are becoming increasingly important in the chemical industry, driven by both environmental concerns and economic incentives. bohrium.com Future research on the synthesis of 1-(4-methoxypyrimidin-2-yl)ethanone and its derivatives will undoubtedly focus on developing more sustainable and efficient manufacturing processes.

Sustainable approaches to pyrimidine synthesis include the use of multicomponent reactions, which increase atom economy by combining multiple starting materials in a single step. acs.orgresearchgate.net The use of greener solvents, such as water or magnetized deionized water, and catalyst-free reaction conditions are also being explored. researchgate.neteurekaselect.com Microwave-assisted synthesis and the use of ultrasonic waves can often lead to shorter reaction times and higher yields. researchgate.neteurekaselect.com Furthermore, the development of synthetic routes that utilize renewable starting materials, such as alcohols derived from biomass, is a key goal of sustainable chemistry. acs.orgbohrium.com

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. dtu.dk For the production of pyrimidine derivatives, this could involve the use of microreactors or flow chemistry, which can offer better control over reaction conditions and improved safety. By integrating sustainable synthesis principles with process intensification strategies, the chemical industry can move towards more environmentally friendly and economically viable methods for producing valuable pyrimidine-based compounds.

Q & A

Basic Question: What are the common synthetic routes for 1-(4-Methoxypyrimidin-2-yl)ethanone, and how can reaction conditions be optimized?

Methodological Answer:

A Friedel-Crafts acetylation is a standard approach, where pyrimidine derivatives react with acetylating agents (e.g., acetic anhydride) in the presence of Lewis acids like ZnCl₂. For example, 4-chloronaphthalen-1-ol was acetylated using glacial acetic acid and ZnCl₂ to yield analogous ethanone derivatives . To optimize yields:

- Use anhydrous conditions to prevent hydrolysis of intermediates.

- Monitor reaction progress via TLC or HPLC to avoid over-acetylation.

- Adjust stoichiometry (e.g., 1.2 equivalents of acetylating agent) to account for steric hindrance from the methoxy group.

Basic Question: Which spectroscopic techniques are critical for characterizing 1-(4-Methoxypyrimidin-2-yl)ethanone?

Methodological Answer:

- NMR : H and C NMR confirm the methoxy group (δ ~3.9 ppm for OCH₃) and ketone carbonyl (δ ~200 ppm in C). Aromatic protons in pyrimidine rings appear as distinct doublets (δ 6.5–8.5 ppm) .

- IR : A strong carbonyl stretch (~1680–1720 cm⁻¹) and C-O-C absorption (~1250 cm⁻¹) validate the structure.

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., m/z 178.0742 for C₈H₁₀N₂O₂).

Advanced Question: How can structural ambiguities in crystalline forms of 1-(4-Methoxypyrimidin-2-yl)ethanone be resolved?

Methodological Answer:

X-ray crystallography using SHELX software is recommended :

- Collect high-resolution data (≤1.0 Å) to resolve electron density for the methoxy and ketone groups.

- Address twinning (common in pyrimidine derivatives) via SHELXL’s TWIN command .

- Validate hydrogen bonding networks (e.g., C=O···H-N interactions) using Mercury software.

Advanced Question: How should researchers address contradictions in reported spectral data for derivatives of 1-(4-Methoxypyrimidin-2-yl)ethanone?

Methodological Answer:

- Cross-validate using multiple techniques (e.g., NMR, X-ray) to resolve discrepancies in carbonyl shifts or aromatic coupling constants .

- Compare with NIST Chemistry WebBook data for analogous compounds (e.g., 1-(2,6-dihydroxy-4-methoxyphenyl)ethanone) .

- Replicate synthesis under controlled conditions to rule out solvent or impurity effects.

Advanced Question: What strategies enhance the stability of 1-(4-Methoxypyrimidin-2-yl)ethanone during storage?

Methodological Answer:

- Store under inert gas (N₂/Ar) at –20°C to prevent oxidation of the methoxy group.

- Use stabilizers like BHT (0.1% w/w) to inhibit radical degradation.

- Avoid prolonged exposure to light, as UV can cleave the pyrimidine ring .

Advanced Question: How can computational modeling predict the reactivity of 1-(4-Methoxypyrimidin-2-yl)ethanone in nucleophilic substitutions?

Methodological Answer:

- Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, identifying electron-deficient sites (e.g., C=O adjacent to pyrimidine) .

- Simulate reaction pathways using Gaussian or ORCA software to assess activation energies for substitutions at the 2-position.

Advanced Question: What are the challenges in scaling up the synthesis of 1-(4-Methoxypyrimidin-2-yl)ethanone for preclinical studies?

Methodological Answer:

- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) to remove byproducts like diacetylated impurities .

- Yield Optimization : Switch from batch to flow chemistry for better heat dissipation during exothermic steps.